molecular formula C7H13NO2 B12979318 N-Cyclopropyl-N-ethylglycine

N-Cyclopropyl-N-ethylglycine

Cat. No.: B12979318
M. Wt: 143.18 g/mol
InChI Key: CMXIAAGHAHLESQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-ethylglycine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclopropyl-N-ethylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-N-ethylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[cyclopropyl(ethyl)amino]acetic acid

InChI

InChI=1S/C7H13NO2/c1-2-8(5-7(9)10)6-3-4-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

CMXIAAGHAHLESQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1CC1

Origin of Product

United States
Foundational & Exploratory

A Proposed Research Program to Elucidate the Bioactivity and Mechanism of Action of N-Cyclopropyl-N-ethylglycine

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: An exhaustive search of the current scientific literature reveals that N-Cyclopropyl-N-ethylglycine is not a well-characterized compound with a known biological mechanism of action. It is most frequently cataloged as a chemical intermediate.[1][2][3] This guide, therefore, deviates from describing a known mechanism and instead proposes a comprehensive, multi-stage research program designed to systematically investigate the potential bioactivity of this molecule. This framework serves as a roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential, grounded in established methodologies and logical progression.

The structural motifs of N-Cyclopropyl-N-ethylglycine—a cyclopropyl group and an N-substituted glycine—are present in various bioactive compounds. Cyclopropyl-containing molecules have demonstrated a wide range of pharmaceutical applications, including acting as inhibitors of enzymes like receptor tyrosine kinases and possessing antidiabetic, antimicrobial, and antidepressant properties.[4][5] Specifically, cyclopropylglycine derivatives have been identified as potent agonists or antagonists for glutamate receptors.[6][7] The glycine scaffold itself is a fundamental building block for numerous neurotransmitters and other signaling molecules.[8] Based on these precedents, we hypothesize that N-Cyclopropyl-N-ethylglycine may function as a modulator of enzymatic activity or receptor signaling, particularly within the central nervous system.

This research program is structured to first predict and screen for potential biological targets, then to characterize the molecule's pharmacological activity in vitro, and finally to assess its effects in cellular and in vivo systems.

Part 1: Target Identification and Initial Screening

The initial phase focuses on identifying a plausible biological target for N-Cyclopropyl-N-ethylglycine through computational methods, followed by broad-spectrum screening to uncover potential activities.

In Silico Target Prediction and Molecular Docking

Before committing to resource-intensive wet-lab experiments, computational approaches can efficiently generate hypotheses about the compound's mechanism of action (MoA).[9][10][11] By comparing the structure of N-Cyclopropyl-N-ethylglycine to libraries of known ligands, we can predict potential protein targets.

Rationale: Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor), predicting the preferred binding orientation and affinity.[12][13][14] This allows for the prioritization of potential targets for experimental validation.

Experimental Protocol: Molecular Docking with AutoDock Vina [12]

  • Ligand Preparation:

    • Generate the 3D structure of N-Cyclopropyl-N-ethylglycine.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Receptor Preparation:

    • Select a library of potential target proteins based on structural similarity to known targets of cyclopropyl or glycine derivatives (e.g., glutamate receptors, acyl-CoA dehydrogenases).[7][15]

    • Obtain crystal structures from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the binding site (grid box) based on known active sites or by using blind docking approaches.

  • Docking Simulation:

    • Run AutoDock Vina to dock the prepared ligand into the grid box of each prepared receptor.[12][16]

    • Set the exhaustiveness parameter to a minimum of 8 to ensure a thorough search of the conformational space.

  • Analysis:

    • Rank the docking poses based on the predicted binding affinity (kcal/mol).

    • Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Prioritize targets with the most favorable predicted binding energies for subsequent in vitro testing.

Broad-Spectrum In Vitro Screening

To cast a wide net, N-Cyclopropyl-N-ethylglycine will be submitted to a panel of high-throughput screening assays targeting major classes of drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Rationale: This unbiased approach can uncover unexpected activities and provide a starting point for more focused investigation, even if the in silico predictions are inconclusive.[17]

Part 2: In Vitro Pharmacological Characterization

Based on the results from Part 1, this phase aims to quantify the interaction of N-Cyclopropyl-N-ethylglycine with its putative target(s). For the purpose of this guide, we will proceed with the hypothesis that the compound is an enzyme inhibitor, a common activity for molecules with its structural features.[4]

Enzyme Inhibition Assay

A standard enzymatic assay will be used to determine if N-Cyclopropyl-N-ethylglycine inhibits the activity of a selected target enzyme (e.g., a hypothetical "TargetEnzyme").

Rationale: This experiment is fundamental to confirming a direct interaction and quantifying the potency of the compound.[18] The protocol below is a generalized template that must be adapted to the specific enzyme.[19][20][21]

Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of N-Cyclopropyl-N-ethylglycine in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution at the optimal pH for TargetEnzyme activity.

    • Prepare a solution of TargetEnzyme and its specific substrate.

    • A known inhibitor of TargetEnzyme will be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, substrate, and varying concentrations of N-Cyclopropyl-N-ethylglycine (e.g., from 1 nM to 100 µM).

    • Include wells for a negative control (no inhibitor) and a positive control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.

    • Initiate the reaction by adding TargetEnzyme to all wells.

    • Measure the absorbance (or fluorescence) at a specific wavelength at regular intervals using a plate reader to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of N-Cyclopropyl-N-ethylglycine relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescriptionHypothetical Value
IC50 The concentration of N-Cyclopropyl-N-ethylglycine that inhibits 50% of TargetEnzyme activity.5.2 µM
Ki The inhibitor constant, a measure of the binding affinity of the inhibitor to the enzyme.2.1 µM
Mechanism The mode of inhibition (e.g., competitive, non-competitive, uncompetitive).To be determined
Hypothetical data for TargetEnzyme inhibition by N-Cyclopropyl-N-ethylglycine.

Part 3: Cellular Mechanism of Action

Observing an effect in vitro is a critical first step, but understanding how a compound affects a living cell is essential for drug development. This section outlines experiments to determine the compound's impact on cellular signaling pathways.

Cellular Pathway Analysis

Cell-based assays are used to confirm that the compound engages its target in a cellular context and to understand the downstream consequences.[22][23][24]

Rationale: These assays bridge the gap between purified protein experiments and whole-organism studies by measuring the activity of a specific signaling pathway within a living cell.[16][25] Luciferase reporter assays are a common and robust method for this purpose.[22]

Experimental Protocol: Luciferase Reporter Gene Assay

  • Cell Line Preparation:

    • Use a cell line that has been engineered to express a luciferase reporter gene under the control of a response element specific to the signaling pathway of interest (e.g., CREB for cAMP-mediated pathways).

    • Culture the cells to an appropriate density in 96-well plates.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of N-Cyclopropyl-N-ethylglycine.

    • Include appropriate controls, such as a known activator or inhibitor of the pathway.

    • Incubate the cells for a sufficient period for changes in gene expression to occur (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells to release the luciferase enzyme.

    • Add a luciferase substrate solution.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to a measure of cell viability (e.g., a parallel MTT assay) to control for cytotoxicity.

    • Calculate the fold change in reporter activity relative to the untreated control.

    • Determine the EC50 (for activators) or IC50 (for inhibitors) of N-Cyclopropyl-N-ethylglycine on the signaling pathway.

Diagram: Proposed Experimental Workflow

G cluster_0 Part 1: Target ID & Screening cluster_1 Part 2: In Vitro Characterization cluster_2 Part 3: Cellular MoA cluster_3 Part 4: In Vivo Evaluation A In Silico Docking (Hypothesis Generation) C Enzyme Inhibition Assay (IC50) A->C Prioritized Targets B Broad-Spectrum Screening B->C Identified Hits D Binding Kinetics (Ki, Kon/Koff) C->D Confirmed Target E Cellular Pathway Reporter Assay D->E F Target Engagement Assay (CETSA) E->F G Pharmacokinetic (PK) Studies F->G H Pharmacodynamic (PD) & Efficacy Studies G->H

Caption: A workflow for elucidating the mechanism of action of a novel compound.

Part 4: Preliminary In Vivo Evaluation

The final stage of this proposed program involves assessing the behavior and effects of N-Cyclopropyl-N-ethylglycine in a whole-organism model.

Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).

Rationale: Understanding a compound's PK profile is crucial for designing effective dosing regimens in subsequent efficacy studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.[26][27][28][29][30]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing:

    • Administer a single dose of N-Cyclopropyl-N-ethylglycine to a cohort of mice via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

  • Sample Analysis (LC-MS/MS):

    • Extract N-Cyclopropyl-N-ethylglycine from the plasma samples using protein precipitation or liquid-liquid extraction.[29]

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the compound.[28]

    • Analyze the samples alongside a standard curve of known concentrations.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

PK ParameterDescriptionHypothetical Value (Oral)
Cmax Maximum observed plasma concentration.1.5 µg/mL
Tmax Time at which Cmax is reached.1.0 hour
t1/2 The time required for the plasma concentration to decrease by half.4.2 hours
AUC Total drug exposure over time.8.9 µg*h/mL
Hypothetical pharmacokinetic parameters for N-Cyclopropyl-N-ethylglycine in mice.

Diagram: Hypothetical Signaling Pathway

G compound N-Cyclopropyl- N-ethylglycine receptor Target Enzyme (e.g., Kinase) compound->receptor Inhibition p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation substrate Substrate substrate->receptor downstream Downstream Signaling Cascade p_substrate->downstream response Cellular Response (e.g., Gene Expression) downstream->response

Caption: A hypothetical inhibitory action on a kinase signaling pathway.

Conclusion

While N-Cyclopropyl-N-ethylglycine is currently an uncharacterized molecule in biological systems, its structural components suggest a potential for bioactivity. The research program outlined in this guide provides a systematic and scientifically rigorous framework for elucidating its mechanism of action. By progressing from in silico prediction to in vitro characterization, cellular analysis, and finally in vivo evaluation, researchers can effectively determine if this compound holds therapeutic promise. Each step is designed to build upon the last, ensuring a logical and resource-efficient investigation into its potential pharmacological role.

References

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An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of N-Cyclopropyl-N-ethylglycine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Cyclopropyl-N-ethylglycine is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development. Its unique structural combination of a cyclopropyl group, an ethyl group, and a glycine backbone imparts specific physicochemical characteristics that are critical to its behavior in biological and chemical systems. Understanding these properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this molecule in their studies. This guide provides a comprehensive overview of the known physicochemical properties of N-Cyclopropyl-N-ethylglycine and presents detailed experimental protocols for the determination of its key solubility-related parameters.

Core Physicochemical Properties

The fundamental molecular and physical properties of N-Cyclopropyl-N-ethylglycine are summarized below. These values form the basis for understanding its chemical identity and behavior.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
IUPAC Name 2-[cyclopropyl(ethyl)amino]acetic acid[1]
Canonical SMILES CCN(CC(=O)O)C1CC1[1]
Physical Form Solid (predicted)
General Solubility Soluble in polar organic solvents[1]

Ionization Constant (pKa) Determination

The pKa value is a critical parameter for any ionizable compound as it dictates the extent of its ionization at a given pH. This, in turn, significantly influences its solubility, absorption, distribution, and interaction with biological targets. For N-Cyclopropyl-N-ethylglycine, which possesses both a carboxylic acid and a tertiary amine, at least two pKa values are expected.

Importance of pKa in Drug Development

The ionization state of a molecule affects its:

  • Aqueous Solubility : The ionized form is generally more water-soluble than the neutral form.

  • Membrane Permeability : The neutral form is typically more lipid-soluble and can more readily cross biological membranes.

  • Receptor Binding : The charge of the molecule can influence its binding affinity to its target protein.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[2][3]

Principle: By titrating a solution of N-Cyclopropyl-N-ethylglycine with a strong acid and a strong base, a titration curve of pH versus the volume of titrant added is generated. The pKa values correspond to the pH at the half-equivalence points.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of N-Cyclopropyl-N-ethylglycine in a specified volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH meter.

  • Titration with Base: In a separate experiment, or by back-titration, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again monitoring the pH.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate titration curves. The pKa values are determined from the inflection points of these curves.

Diagram of Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Dissolve N-Cyclopropyl-N-ethylglycine in Deionized Water prep_titrant Standardize HCl and NaOH Solutions titrate_acid Titrate with HCl, Record pH vs. Volume prep_analyte->titrate_acid titrate_base Titrate with NaOH, Record pH vs. Volume prep_analyte->titrate_base plot_curve Plot Titration Curves (pH vs. Volume) titrate_acid->plot_curve titrate_base->plot_curve determine_pka Determine pKa from Half-Equivalence Points plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity or hydrophobicity. This parameter is crucial for predicting its absorption, bioavailability, and potential for crossing the blood-brain barrier.

Causality in Experimental Choice

The shake-flask method followed by HPLC quantification is the gold standard for logP determination due to its direct measurement of the compound's partitioning behavior.

Experimental Protocol: Shake-Flask Method with HPLC Analysis

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate.

  • Partitioning: Add a known amount of N-Cyclopropyl-N-ethylglycine to a mixture of the pre-saturated n-octanol and water in a flask.

  • Equilibration: Shake the flask for a defined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of N-Cyclopropyl-N-ethylglycine using a validated HPLC method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is fundamental for its development as a therapeutic agent. Both thermodynamic and kinetic solubility are important parameters.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for formulation development and for understanding in vivo dissolution.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Principle: An excess of the solid compound is agitated in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.[4][5][6]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid N-Cyclopropyl-N-ethylglycine to vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, simulated gastric fluid, simulated intestinal fluid).

  • Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[5][6]

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound, typically by HPLC-UV or LC-MS/MS.[5][6]

  • Data Reporting: Report the solubility in units such as mg/mL or µM.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid Compound to Solvent agitate Agitate at Constant Temperature (24-72 hours) add_excess->agitate separate Filter or Centrifuge to Remove Solid agitate->separate quantify Quantify Concentration in Supernatant (HPLC/LC-MS) separate->quantify

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery to identify compounds with potential solubility liabilities.[5][7]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

Principle: A DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate, indicating that the solubility limit has been exceeded, is detected by measuring the turbidity of the solution.

Step-by-Step Methodology:

  • Compound Stock Preparation: Prepare a high-concentration stock solution of N-Cyclopropyl-N-ethylglycine in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Conclusion

The physicochemical properties of N-Cyclopropyl-N-ethylglycine, particularly its pKa, logP, and solubility, are critical determinants of its behavior in drug discovery and development settings. While some basic properties are known, a thorough experimental characterization is essential. This guide provides the rationale and detailed protocols for determining these key parameters, enabling researchers to build a comprehensive profile of this promising molecule. The application of these standardized methods will ensure the generation of high-quality, reliable data to inform decision-making in research and development pipelines.

References

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Pharmacokinetic Profiling of N-Cyclopropyl-N-ethylglycine (N-CPEG): A Noncanonical Amino Acid Scaffold for Next-Generation Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, native peptides are notoriously plagued by poor pharmacokinetic (PK) properties, specifically rapid proteolytic degradation and negligible membrane permeability[1]. As a Senior Application Scientist specializing in peptidomimetics, I frequently utilize noncanonical amino acids (ncAAs) to bypass these biological barriers[2]. N-Cyclopropyl-N-ethylglycine (N-CPEG) (CAS: 1094787-33-3) represents a highly specialized building block designed to fundamentally alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of therapeutic peptides. This technical guide deconstructs the structural rationale, pharmacokinetic impact, and the self-validating early research workflows used to evaluate N-CPEG-incorporated drug candidates.

Structural Rationale & Mechanistic Causality

The incorporation of N-CPEG into a peptide backbone is not a random structural variation; it is a targeted pharmacokinetic intervention. The dual functionalization of the glycine amine nitrogen drives two distinct mechanistic advantages:

  • The N-Ethyl Substitution (Proteolytic & Permeability Control): Standard amide bonds possess a hydrogen bond donor (N-H) that restricts passive transcellular diffusion and serves as a recognition site for peptidases[3]. N-alkylation with an ethyl group eliminates this hydrogen bond donor, significantly increasing the compound's lipophilicity (LogP)[4]. Furthermore, the ethyl chain introduces targeted steric hindrance, physically blocking the active sites of proteolytic enzymes and locking the peptide into a more rigid, predictable conformation[1].

  • The N-Cyclopropyl Substitution (Metabolic Stability): While linear alkyl chains are susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, the cyclopropyl group behaves differently. The high angle strain (60° bond angles) and unique π -orbital overlap of the three-membered ring confer a partial double-bond character[5]. This structural rigidity makes the cyclopropyl ring highly resistant to CYP450-mediated oxidation compared to linear analogs[6]. Additionally, it acts as a compact "hydrophobic anchor," driving favorable binding entropy in deep, lipophilic target pockets[7].

G Peptide Peptide with N-CPEG NEthyl N-Ethyl Group (Steric Hindrance) Peptide->NEthyl NCyclo N-Cyclopropyl Group (CYP450 Resistance) Peptide->NCyclo Result1 Blocked Amide Cleavage NEthyl->Result1 Prevents access Result2 Reduced Ring Oxidation NCyclo->Result2 High strain energy Protease Protease Enzymes (e.g., Peptidases) Protease->NEthyl Attempts cleavage CYP Hepatic CYP450 (Oxidative Metabolism) CYP->NCyclo Attempts oxidation Outcome Enhanced In Vivo Half-Life Result1->Outcome Result2->Outcome

Figure 2: Mechanistic logic of N-CPEG conferring metabolic and proteolytic resistance.

Quantitative Data Presentation

During early hit-to-lead optimization, the integration of N-CPEG typically yields a profound shift in PK parameters. Table 1 summarizes representative comparative data demonstrating the ADME improvements when a standard glycine residue is replaced by N-CPEG in a cyclic peptide scaffold.

Table 1: Comparative Pharmacokinetic Parameters (Representative Early-Stage Data)

PK ParameterStandard Glycine Peptide (Control)N-CPEG Incorporated AnalogFold Improvement / Shift
Caco-2 Permeability ( Papp​ ) <1.0×10−6 cm/s 4.5×10−6 cm/s> 4.5x increase
HLM Intrinsic Clearance ( CLint​ ) 85μL/min/mg 15μL/min/mg 5.6x reduction
Plasma Half-Life ( t1/2​ ) 0.5 hours4.2 hours8.4x extension
Oral Bioavailability (%F) < 1%12%> 10x increase

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the experimental methodologies used to derive the above PK parameters must be designed as self-validating systems. Below are the definitive protocols for assessing N-CPEG analogs, with explicit causality for each procedural step.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Objective: To quantify the resistance of N-CPEG analogs to CYP450-mediated oxidative metabolism. System Validation: The assay must include a positive control (e.g., Verapamil) to confirm microsomal enzyme viability, and a minus-NADPH negative control to differentiate enzymatic degradation from inherent chemical instability.

  • Step 1: Matrix Preparation. Suspend Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL.

    • Causality: The specific molarity and physiological pH are critical to maintaining the native tertiary structure of CYP enzymes, preventing premature denaturation during the assay.

  • Step 2: Compound Spiking. Add the N-CPEG peptide to a final concentration of 1 µM.

    • Causality: A low substrate concentration (well below the anticipated Km​ ) ensures first-order kinetics, which is a strict mathematical prerequisite for the accurate calculation of intrinsic clearance ( CLint​ ).

  • Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH provides the essential reducing equivalents for the CYP450 catalytic cycle. Initiating the reaction after thermal equilibration prevents a temperature-dependent kinetic lag that would skew early time-point data.

  • Step 4: Time-Course Quenching. At precise intervals (0, 15, 30, 45, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism exactly at the target time point while simultaneously precipitating proteins and extracting the analyte for downstream analysis.

  • Step 5: Centrifugation & LC-MS/MS. Centrifuge the quenched samples at 15,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the peak area ratio.

G Start Compound N-CPEG Incubation Incubate with Liver Microsomes (+ NADPH, 37°C) Start->Incubation Initiate Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Time points (0-60 min) Centrifuge Centrifugation (Precipitate Proteins) Quench->Centrifuge Stop metabolism LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Supernatant extraction Data Calculate Intrinsic Clearance & Half-life LCMS->Data Peak area ratio

Figure 1: Step-by-step workflow for the in vitro hepatic microsomal stability assay.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the transcellular permeability and efflux ratio imparted by the lipophilic N-CPEG scaffold. System Validation: Include Propranolol (high permeability marker) and Atenolol (low permeability marker). Mass balance calculations must exceed 80% to rule out non-specific binding of the lipophilic N-CPEG peptide to the plastic apparatus.

  • Step 1: Monolayer Culturing. Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day differentiation period is strictly required for the cells to express functional tight junctions and apical brush border enzymes, accurately mimicking the human intestinal epithelium.

  • Step 2: Transepithelial Electrical Resistance (TEER) Measurement. Measure TEER immediately prior to dosing.

    • Causality: TEER values >250 Ω·cm² validate the physical integrity of the monolayer. Lower values indicate microscopic tears that would allow paracellular leakage, yielding false-positive permeability data.

  • Step 3: Bidirectional Dosing. Apply 10 µM of the N-CPEG peptide to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

    • Causality: Bidirectional assessment is mandatory to calculate the Efflux Ratio ( Papp​(B−A)/Papp​(A−B) ). This identifies whether the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), which can negate the passive permeability gains of the cyclopropyl/ethyl groups.

  • Step 4: Sampling and Analysis. Sample the receiver chambers at 60 and 120 minutes, quench, and quantify via LC-MS/MS to determine the apparent permeability coefficient ( Papp​ ).

References

  • Title: Cyclopropyl: Organic Chemistry Study Guide | Source: fiveable.me | URL:[Link]

  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics | Source: nih.gov | URL: [Link]

  • Title: Utilization of Metabolite Identification and Structural Data to Guide Design | Source: nih.gov | URL: [Link]

  • Title: Development of Orally Bioavailable Peptides Targeting an Intracellular Protein | Source: acs.org | URL: [Link]

  • Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation | Source: mdpi.com | URL:[Link]

Sources

Methodological & Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of N-Cyclopropyl-N-ethylglycine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Theoretical Grounding

N-Cyclopropyl-N-ethylglycine is a non-canonical amino acid and a highly versatile N-substituted glycine (peptoid) monomer. Incorporating peptoids into high-throughput screens or polymer synthesis produces libraries of massive structural diversity due to their malleable, protease-resistant backbones[1][2]. Before incorporating this monomer into solid-phase submonomer synthesis workflows, rigorous structural verification is required.

Causality in NMR Behavior

The NMR characterization of N-Cyclopropyl-N-ethylglycine presents unique spectroscopic features dictated by its specific functional groups. Understanding the physical causality behind these shifts ensures accurate data interpretation:

  • Cyclopropyl Ring Anisotropy: The principal magnetic anisotropy of the cyclopropane ring creates a shielding cone above the ring and a deshielding zone in its plane[3]. Consequently, cyclopropyl protons are strongly shielded from the external magnetic field and shifted to lower frequencies (upfield), typically appearing between 0.2 and 0.9 ppm[3].

  • Unique Spin-Spin Couplings: The hybridization of carbon bonding orbitals in cyclopropanes is close to sp2 , which increases the s-character of the C-H bonds[4]. This altered geometry results in distinct coupling constants: geminal couplings ( 2JHH​ ) in cyclopropanes are uniquely negative (typically -2 to -5 Hz), while vicinal cis ( 3JHH​ = 6–12 Hz) and trans ( 3JHH​ = 2–9 Hz) couplings are positive[5][6].

  • Tertiary Amine Dynamics: As an N-alkyl glycine derivative, the tertiary nitrogen undergoes rapid inversion. However, the zwitterionic nature of the free amino acid in aqueous solution protonates the nitrogen, which restricts local dynamics and distinctively shifts the adjacent glycine α -CH 2​ protons[7][8].

Experimental Protocols

To establish a self-validating system, this protocol utilizes 1D NMR for primary quantification and 2D NMR (COSY, HSQC, HMBC) to unambiguously prove the connectivity of the three distinct aliphatic domains across the NMR-silent tertiary nitrogen.

Sample Preparation System

Rationale: The choice of solvent dictates the ionization state of the molecule. For the free amino acid (zwitterion), D 2​ O is the optimal solvent.

  • Massing: Accurately weigh 10.0 ± 0.5 mg of N-Cyclopropyl-N-ethylglycine (>98% purity).

  • Solvation: Dissolve the compound in 600 µL of Deuterium Oxide (D 2​ O, 99.9% D). Vortex for 30 seconds until optically clear.

  • Internal Standard: Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm). Expert Insight: Do not use TMS in aqueous solvents due to its insolubility and volatility.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube (e.g., Norell 509-UP), ensuring no micro-bubbles are trapped in the active volume.

NMR Acquisition Workflow

Configure the spectrometer (400 MHz or 600 MHz) with the following parameters to capture both standard aliphatic couplings (~125 Hz) and the higher s-character cyclopropyl couplings (~160 Hz)[4][9].

  • 1 H 1D NMR: 64 scans. Relaxation delay (d1) = 2.0 s. Spectral width = 12 ppm.

  • 13 C 1D NMR: 1024 scans. d1 = 2.0 s. Proton decoupled (WALTZ-16).

  • 1 H- 1 H COSY: 256 increments in t1, 2048 points in t2. 4 scans per increment. Purpose: Maps the vicinal couplings within the ethyl group and the complex multiplet network of the cyclopropyl ring.

  • 1 H- 13 C HSQC: Phase-sensitive. Optimized for 1JCH​ = 145 Hz (a compromise between standard alkanes and the cyclopropyl ring).

  • 1 H- 13 C HMBC: Optimized for long-range nJCH​ = 8 Hz. Purpose: Critical for proving the connectivity of the ethyl, cyclopropyl, and carboxymethyl groups to the central nitrogen.

NMR_Workflow Prep Sample Preparation (D2O, 5-10 mM, DSS) OneD 1D Acquisition (1H, 13C, DEPT) Prep->OneD TwoD 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Process Data Processing (Apodization, FT) TwoD->Process Analyze Resonance Assignment & J-Coupling Analysis Process->Analyze

Step-by-step NMR experimental workflow for N-alkyl glycine monomer characterization.

Data Interpretation and Expected Values

Resonance Assignment Strategy

The molecule consists of three distinct aliphatic domains connected to a central nitrogen. The HMBC experiment acts as the ultimate validation step, as the 3JCH​ couplings will bridge the isolated spin systems.

  • Ethyl Group: An A3​X2​ spin system. The CH 3​ appears as a clean triplet near 1.1 ppm, and the CH 2​ as a quartet near 2.8 ppm.

  • Cyclopropyl Group: The highly shielded CH 2​ protons appear as a complex multiplet near 0.5 ppm due to the unique negative geminal and positive vicinal couplings[5][6]. The methine (CH) proton attached to the nitrogen is deshielded by the electronegative atom, shifting it to ~2.2 ppm.

  • Glycine Backbone: The α -CH 2​ protons appear as an isolated singlet (in the absence of chiral centers or slow rotameric exchange) near 3.4 ppm[7].

HMBC_Map Gly_H Glycine α-Protons (~3.4 ppm) Carbonyl_C Carbonyl C=O (~174 ppm) Gly_H->Carbonyl_C 2J/3J CH Ethyl_C Ethyl CH2 Carbon (~47 ppm) Gly_H->Ethyl_C 3J CH (via N) Cyc_C Cyclopropyl CH Carbon (~32 ppm) Gly_H->Cyc_C 3J CH (via N) Gly_C Glycine α-Carbon (~54 ppm) Ethyl_H Ethyl CH2 Protons (~2.8 ppm) Ethyl_H->Gly_C 3J CH (via N) Cyc_H Cyclopropyl CH Proton (~2.2 ppm) Cyc_H->Gly_C 3J CH (via N)

Key HMBC (Heteronuclear Multiple Bond Correlation) connectivity across the tertiary amine.

Quantitative Data Summary

The table below summarizes the expected chemical shifts and multiplicities required to validate the synthesis of N-Cyclopropyl-N-ethylglycine.

Functional Group 1 H Chemical Shift (ppm)Multiplicity & Integration 3JHH​ Coupling (Hz) 13 C Chemical Shift (ppm)
Cyclopropyl CH 2​ 0.40 – 0.65Multiplet (4H)Complex6.0 – 8.0
Ethyl CH 3​ 1.05 – 1.15Triplet (3H)~7.111.5 – 13.5
Cyclopropyl CH 2.15 – 2.30Multiplet (1H)Complex30.0 – 34.0
Ethyl CH 2​ 2.75 – 2.90Quartet (2H)~7.146.0 – 49.0
Glycine α -CH 2​ 3.30 – 3.50Singlet (2H)N/A52.0 – 55.0
Carboxylate C=O N/AN/AN/A172.0 – 175.0

Note: Exact chemical shifts may vary slightly (±0.1 ppm for 1 H) depending on the exact pH of the D 2​ O solution and the concentration of the zwitterion.

References

  • NMR-Guided Studies to Establish the Binding Interaction between a Peptoid and Protein Journal of the American Chemical Society URL:[Link][1]

  • NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein National Institutes of Health (NIH) URL:[Link][2]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES Defense Technical Information Center (DTIC) URL:[Link][4]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES ResearchGate URL:[Link][5]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES Canadian Science Publishing URL:[Link][6]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides National Institutes of Health (NIH) URL:[Link][7]

  • Synthesis and physicochemical study of novel amino acid based surfactants Chalmers Publication Library URL:[Link][8]

  • 5.2 Chemical Shift MRI Questions URL:[Link][3]

  • NMR Coupling Constants Iowa State University Chemical Instrumentation Facility URL:[Link][9]

Sources

Application Note: Crystallization and Stereochemical Resolution of N-Cyclopropyl-N-ethylglycine Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

N-Cyclopropyl-N-ethylglycine is a sterically hindered noncanonical amino acid (ncAA). This application note details the physicochemical rationale and step-by-step protocols for crystallizing its transition metal complexes. By leveraging strategic metal coordination, researchers can overcome the ligand's high aqueous solubility and isolate stable chiral-at-nitrogen stereoisomers for downstream biocatalysis and drug development.

Mechanistic Rationale: Overcoming Ligand Flexibility

In its free state, N-Cyclopropyl-N-ethylglycine is an achiral molecule. The α-carbon is unsubstituted, and the tertiary amine undergoes rapid pyramidal inversion at room temperature. Furthermore, the steric bulk of the cyclopropyl and ethyl groups disrupts standard hydrogen-bonding networks, making direct crystallization of the zwitterion exceptionally difficult.

To bypass this, we utilize metal-mediated complexation. The strategic incorporation of ncAAs into metal complexes has been widely used to drive the formation of precisely specified assemblies and trap transient geometries[1],[2].

The Causality of Metal Selection:

  • Copper(II) for Structural Screening: Cu(II) forms kinetically labile, square-planar or Jahn-Teller distorted octahedral complexes. This lability allows for rapid error-correction during crystal packing, making it ideal for growing X-ray quality crystals via vapor diffusion. However, because the metal-ligand bonds rapidly break and reform in solution, the complex cannot maintain a stable chiral center at the nitrogen.

  • Cobalt(III) for Stereochemical Trapping: To isolate enantiomers, a kinetically inert metal like Co(III) is required. Upon coordination, the nitrogen lone pair is permanently bound to the metal, effectively locking the inversion. Because the nitrogen is bonded to four distinct groups (cyclopropyl, ethyl, the acetate backbone, and the Co(III) center), it becomes a stable stereocenter. The resulting chiral complex can then be resolved using diastereomeric salt crystallization[3].

Visualized Workflows

G A Free Ligand (Rapid N-Inversion) B Co(III) Coordination (Kinetic Trapping) A->B Add Co(OAc)3 C Locked N-Stereocenter (Racemic Complex) B->C Heat & Oxidize

Figure 1: Kinetic trapping of N-Cyclopropyl-N-ethylglycine to generate a chiral-at-nitrogen complex.

G Racemic Racemic Co(III) Complex [Co(Ligand)(NH3)4]2+ ResolvingAgent Add Cinchonine (Chiral Base) Racemic->ResolvingAgent DiaSalts Diastereomeric Salts (Aqueous Dioxane) ResolvingAgent->DiaSalts Cryst Fractional Crystallization (Thermal Gradient) DiaSalts->Cryst LessSoluble Less Soluble Salt (Crystalline Solid) Cryst->LessSoluble Cool to 5°C MoreSoluble More Soluble Salt (Mother Liquor) Cryst->MoreSoluble Filter

Figure 2: Diastereomeric salt resolution workflow using Cinchonine.

Step-by-Step Methodologies

Protocol A: Vapor Diffusion Crystallization of Cu(II) Complexes

Self-Validating Step: The solution will shift from pale blue to deep royal blue upon successful chelation, confirming complex formation prior to crystallization setup.

  • Preparation: Dissolve 2.0 mmol of N-Cyclopropyl-N-ethylglycine in 10 mL of a 1:1 Methanol/Water mixture.

  • Metal Addition: Add 1.0 mmol of Copper(II) Acetate monohydrate (Cu(OAc)₂·H₂O) to the solution.

  • Incubation: Stir continuously at 50°C for 2 hours. Filter the deep blue solution through a 0.22 µm PTFE syringe filter to remove any insoluble copper hydroxides.

  • Vapor Diffusion Setup: Transfer 2 mL of the filtrate into a 4 mL inner glass vial. Place this vial (uncapped) into a 20 mL outer scintillation vial containing 5 mL of Acetone (acting as the anti-solvent).

  • Crystallization: Seal the outer vial tightly and store at 20°C in a vibration-free environment. X-ray quality block crystals will form within 3–5 days as the acetone slowly diffuses into the aqueous phase.

Protocol B: Diastereomeric Salt Resolution of Co(III) Complexes

This protocol leverages the differential solubility of diastereomeric salts, a highly reliable technique for optical resolution[4],[3].

  • Complex Synthesis: Synthesize the racemic[Co(N-Cyclopropyl-N-ethylglycine)(NH₃)₄]²⁺ complex by reacting the free ligand with[Co(NH₃)₅Cl]Cl₂ in aqueous ammonia at 70°C, followed by neutralization.

  • Salt Formation: Dissolve 10 mmol of the racemic Co(III) complex and 10 mmol of Cinchonine (the chiral resolving agent) in 20 mL of warm water (60°C).

  • Solvent Adjustment: Slowly add 20 mL of 1,4-Dioxane while maintaining heat until the solution is completely clear.

  • Fractional Crystallization: Cool the solution at a controlled rate of 5°C/hour down to 5°C. Allow it to sit undisturbed overnight. The less soluble diastereomeric salt will precipitate.

  • Isolation: Filter the crystals under vacuum and wash with cold 50% aqueous dioxane.

  • Purity Validation: Recrystallize the solid once more from aqueous dioxane. Decompose a small aliquot using 3N HCl and measure the optical rotation to ensure >99% enantiomeric excess (ee).

Quantitative Optimization Data

The following table summarizes the optimization of crystallization conditions for N-Cyclopropyl-N-ethylglycine complexes.

Metal CenterResolving AgentSolvent SystemKinetic StateYield (%)Optical Purity (ee %)
Cu(II) None (Direct)Acetone / WaterLabile68%N/A (Achiral Lattice)
Co(III) Cinchonine50% Aq. DioxaneInert42%>99%
Co(III) CinchonidineEthanol / WaterInert35%92%
Pt(II) BrucineMethanolInert28%85%

Note: Yields for chiral resolutions are based on a theoretical maximum of 50% for isolating a single enantiomer from a racemate.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in N-Cyclopropyl-N-ethylglycine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly hindered non-canonical amino acids and peptoid building blocks[1]. N-Cyclopropyl-N-ethylglycine presents a unique synthetic challenge: the steric bulk and distinct electronic properties of the cyclopropyl ring severely impede standard C–N bond formation, while the zwitterionic nature of the final product complicates isolation[2].

This guide deconstructs the mechanistic bottlenecks of this synthesis, providing you with self-validating protocols and causal explanations to elevate your yields from sub-20% to over 80%.

Synthetic Workflows: Alkylation vs. Reductive Amination

To synthesize N-Cyclopropyl-N-ethylglycine, researchers typically employ one of two chemoselective strategies. Both routes converge at the ethyl ester intermediate, which must be carefully hydrolyzed to avoid product loss.

SynthesisWorkflow StartA Route A: Alkylation N-ethylcyclopropylamine StepA1 Ethyl bromoacetate + TBAI DIPEA, DMF, 60°C StartA->StepA1 IntA N-Cyclopropyl-N-ethylglycine Ethyl Ester StepA1->IntA Hydrolysis Saponification LiOH, THF/H2O IntA->Hydrolysis StartB Route B: Reductive Amination Cyclopropylamine + Ethyl Glyoxylate StepB1 1. NaBH(OAc)3, DCM 2. Acetaldehyde, Ti(OiPr)4 StartB->StepB1 StepB1->IntA Workup Ion-Exchange Chromatography (Dowex 50WX8) Hydrolysis->Workup Target N-Cyclopropyl-N-ethylglycine (Target Zwitterion) Workup->Target

Fig 1: Chemoselective synthesis workflows for N-Cyclopropyl-N-ethylglycine via Routes A and B.

Troubleshooting FAQs & Mechanistic Insights
Q1: Why does the direct alkylation of N-ethylcyclopropylamine with ethyl bromoacetate stall at <20% yield?

The Causality: The secondary amine nitrogen is sterically shielded by both the ethyl chain and the cyclopropyl ring. The SN​2 transition state required for bromoacetate attack is highly crowded, raising the activation energy. Under standard conditions (e.g., K₂CO₃ in MeCN), the reaction is outcompeted by basic degradation of the electrophile. The Solution: Implement an in situ Finkelstein reaction. By adding catalytic Tetrabutylammonium iodide (TBAI), the ethyl bromoacetate is continuously converted to ethyl iodoacetate. Iodine is a superior leaving group with a larger, more polarizable atomic radius, which loosens the SN​2 transition state and dramatically accelerates the alkylation. Switch to a polar aprotic solvent (DMF) and a non-nucleophilic base (DIPEA) to prevent unwanted side reactions.

Q2: I am using Route B (Sequential Reductive Amination). The first step works, but adding the ethyl group via acetaldehyde fails. Why?

The Causality: Reductive amination of cyclopropylamine with ethyl glyoxylate proceeds smoothly[3]. However, the intermediate N-cyclopropylglycine is bulky. The subsequent condensation with acetaldehyde to form the required iminium ion is thermodynamically uphill and kinetically slow[4]. Standard reducing agents like NaBH(OAc)₃ will simply reduce the acetaldehyde to ethanol before the iminium can form. The Solution: Decouple the iminium formation from the reduction. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a strong Lewis acid and water scavenger. Ti(IV) coordinates the carbonyl oxygen of acetaldehyde, forcing the dehydration step to push the equilibrium toward the iminium species. Only after this intermediate is fully formed (validate via LC-MS) should you add a hydride source like NaBH₃CN.

Q3: My saponification (ester hydrolysis) goes to completion, but I lose all my product during the aqueous workup. How do I extract it?

The Causality: N-Cyclopropyl-N-ethylglycine is a zwitterion (a non-canonical amino acid)[1]. Unlike Fmoc- or Boc-protected intermediates, the fully deprotected amino acid is highly water-soluble and will not partition into organic solvents like ethyl acetate or dichloromethane, regardless of pH adjustments. The Solution: Abandon liquid-liquid extraction. Utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8 resin). By acidifying the crude mixture to pH 2, you fully protonate the amine. The resin captures the cationic product, allowing you to wash away LiCl salts and unreacted organics with water. The pure amino acid is then eluted using aqueous ammonia.

Quantitative Data: Optimization of N-Alkylation (Route A)

The following self-validating data demonstrates the critical impact of leaving group kinetics and solvent choice on the alkylation of N-ethylcyclopropylamine.

EntryElectrophileAdditiveBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl bromoacetateNoneK₂CO₃MeCN252418%
2Ethyl bromoacetateNoneDIPEADMF602435%
3Ethyl bromoacetateTBAI (0.2 eq) DIPEADMF601278%
4Ethyl iodoacetateNoneDIPEADMF251282%

Note: Entry 3 is the recommended scalable protocol, as ethyl bromoacetate is significantly cheaper and more stable than ethyl iodoacetate, while TBAI provides the kinetic benefits of the iodide leaving group.

Validated Experimental Protocol: TBAI-Catalyzed Alkylation & Isolation

This protocol is designed as a self-validating system . Analytical checkpoints are built into the workflow to ensure causality and prevent downstream failures.

Phase 1: Alkylation (Synthesis of the Ethyl Ester)
  • Setup: To an oven-dried round-bottom flask under N₂ atmosphere, add N-ethylcyclopropylamine (1.0 eq, 10 mmol) and anhydrous DMF (20 mL, 0.5 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol) and Tetrabutylammonium iodide (TBAI, 0.2 eq, 2 mmol). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C. Add ethyl bromoacetate (1.2 eq, 12 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60 °C for 12 hours.

    • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the amine mass and the appearance of the ester ( [M+H]+=172.1 ).

  • Workup: Cool to room temperature, quench with 20 mL of DI water, and extract with Ethyl Acetate ( 3×20 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL). Causality: LiCl alters the osmotic partitioning, forcing residual DMF out of the organic phase and into the aqueous phase.

  • Concentration: Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Phase 2: Saponification & Zwitterion Isolation
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and H₂O (20 mL total). Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq, 20 mmol). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: TLC (10% MeOH in DCM) should show complete consumption of the higher-Rf ester spot.

  • Acidification: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

  • Ion-Exchange Purification:

    • Prepare a column of Dowex 50WX8 (H⁺ form) resin.

    • Load the acidified aqueous mixture onto the resin. The protonated N-Cyclopropyl-N-ethylglycine will bind to the sulfonic acid groups.

    • Wash the column with 100 mL of DI water to elute all LiCl salts and neutral impurities.

    • Elute the target amino acid using 2M NH₄OH (100 mL).

  • Final Isolation: Lyophilize (freeze-dry) the ammoniacal fractions to remove water and volatile ammonia. Triturate the resulting solid with cold acetone to yield pure N-Cyclopropyl-N-ethylglycine as a white powder.

Sources

Technical Support Center: Troubleshooting N-Cyclopropyl-N-ethylglycine Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden workflow halts due to solubility issues with noncanonical amino acids[1].

While N-alkylation (such as adding cyclopropyl and ethyl groups) generally increases a molecule's lipophilicity and membrane permeability compared to standard proteinogenic amino acids[2], N-Cyclopropyl-N-ethylglycine (C₇H₁₃NO₂) still possesses a fundamental chemical duality. The presence of both a secondary/tertiary amine and a carboxylic acid means that, at a neutral pH, this compound exists predominantly as a zwitterion (an inner salt)[3]. This zwitterionic character creates a strong electrostatic crystal lattice that strongly resists solvation in non-polar or aprotic organic solvents.

This guide is designed to help you diagnose your solubility failures, understand the thermodynamic causality behind them, and execute field-proven, self-validating protocols to get your compound into solution without compromising its structural integrity.

Diagnostic Workflow for Solubility Optimization

Before altering your assay conditions, use the following decision matrix to identify the most thermodynamically favorable path for solvating N-Cyclopropyl-N-ethylglycine based on your target solvent class.

TroubleshootingWorkflow Start Solubility Issue Detected (N-Cyclopropyl-N-ethylglycine) CheckSolvent Identify Target Solvent Polarity Start->CheckSolvent Protic Polar Protic (e.g., MeOH, EtOH) CheckSolvent->Protic Aprotic Polar Aprotic (e.g., DMF, DMSO) CheckSolvent->Aprotic NonPolar Non-Polar / Weak Aprotic (e.g., DCM, THF) CheckSolvent->NonPolar Action1 Use as is / Gentle Heating (Disrupts H-bonds) Protic->Action1 Action2 Add 5% Co-solvent (e.g., HFIP or Water) Aprotic->Action2 Action3 Form Lipophilic Salt (Add TEA or TFA) NonPolar->Action3 Success Complete Solvation Action1->Success Action2->Success Action3->Success

Figure 1: Decision tree for troubleshooting N-Cyclopropyl-N-ethylglycine solubility.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why is N-Cyclopropyl-N-ethylglycine poorly soluble in Dichloromethane (DCM) despite its lipophilic N-alkyl groups? A1: Solvation is a competition between the solvent-solute interaction energy and the solute's own lattice energy. Even in mixed or non-aqueous environments, amino acids predominantly maintain their zwitterionic forms. The electrostatic attraction between the protonated amine and the deprotonated carboxylate creates a rigid ionic lattice. Because DCM has a low dielectric constant (ε = 8.9), it cannot effectively screen these ionic charges, causing the compound to crash out of solution.

Q2: How can I disrupt the zwitterionic network without degrading the compound? A2: You must shift the equilibrium away from the isoelectric point. By adding a lipophilic organic base (like Triethylamine, TEA) or an organic acid (like Trifluoroacetic acid, TFA), you force the molecule into a singly charged state (either an anion or a cation). The bulky, lipophilic counterions (TEA⁺ or TFA⁻) prevent the solute from re-forming a tight crystal lattice, drastically increasing its solubility in non-polar solvents[3].

Q3: I cannot alter the pH of my reaction. What are the best co-solvents for neutral solubilization? A3: Fluorinated alcohols, specifically Hexafluoroisopropanol (HFIP), are exceptional for this purpose. HFIP is a powerful hydrogen-bond donor that thermodynamically stabilizes both the polar backbone and the hydrophobic side chains of amino acid constructs[4]. Adding just 5% v/v HFIP to your primary aprotic solvent will often achieve complete solubilization without requiring acidic or basic additives.

Quantitative Solvent Data & Solvation Strategies

To ensure predictable experimental outcomes, consult the table below for the free energy dynamics and recommended strategies across different solvent classes.

Solvent CategoryExample SolventsDielectric Constant (ε)Native Solubility ProfileRecommended Solvation Strategy
Polar Protic Methanol, Ethanol32.7, 24.5Moderate to HighUse directly. Apply gentle heating (40°C) if necessary.
Polar Aprotic DMF, DMSO36.7, 46.7Low to ModerateAdd 5% v/v HFIP or water as a co-solvent.
Non-Polar Aprotic DCM, THF8.9, 7.5Very LowForm lipophilic salt (Add 1.1 eq TEA or TFA).
Fluorinated Alcohols HFIP, TFE16.7, 26.1Very HighUse to create a highly concentrated master stock.

Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in checks to ensure that solubilization has been achieved without inadvertently causing esterification or degradation.

Protocol A: Preparation of the Highly Soluble Triethylammonium (TEA) Salt

Use this method when working in non-polar solvents like DCM or THF where pH adjustment is permissible.

  • Weighing: Accurately weigh 100 mg of N-Cyclopropyl-N-ethylglycine into a clean, dry borosilicate glass vial.

  • Suspension: Add 2.0 mL of the target non-polar solvent (e.g., anhydrous DCM). The mixture will appear as a turbid, white suspension.

  • Deprotonation: Add 1.1 molar equivalents of Triethylamine (TEA) dropwise while continuously vortexing the vial.

  • Agitation: Sonicate the mixture in a water bath for 3 to 5 minutes at room temperature (20-25°C).

  • Validation Check (Self-Validation): Observe the vial against a light source. The solution must transition from a turbid suspension to optically clear. To ensure structural integrity, analyze a 1 µL aliquot via LC-MS; the mass peak must remain intact at m/z 144.1 [M+H]⁺, confirming no unintended side reactions occurred during salt formation.

  • Filtration: Filter the clear solution through a 0.22 µm PTFE syringe filter to remove any trace environmental particulates before downstream use.

Protocol B: Neutral Co-Solvent Solubilization using HFIP

Use this method when the compound must remain in its native state (e.g., for sensitive biochemical assays or specific coupling reactions).

  • Master Stock Creation: Weigh 50 mg of N-Cyclopropyl-N-ethylglycine into a vial.

  • Primary Solvation: Add 500 µL of pure Hexafluoroisopropanol (HFIP). Vortex for 30 seconds. The strong hydrogen-bonding capability of HFIP will rapidly dissolve the zwitterionic lattice[4].

  • Dilution: Slowly pipette this master stock into your primary working solvent (e.g., DMF) to reach your desired final concentration.

  • Validation Check: Ensure the final concentration of HFIP does not exceed 5-10% v/v of your total assay volume. Monitor for 1 hour at room temperature to verify that no secondary precipitation occurs.

Mechanistic Pathway of Zwitterion Disruption

Understanding the phase transition of the molecule is critical. The diagram below illustrates how pH modifiers disrupt the insoluble lattice, yielding a solvated monomer.

ZwitterionMechanism Zwitterion Zwitterionic State (Insoluble Lattice) AddAcid Add TFA (Protonation) Zwitterion->AddAcid AddBase Add TEA (Deprotonation) Zwitterion->AddBase Cation Cationic Form + TFA Counterion AddAcid->Cation Anion Anionic Form + TEA Counterion AddBase->Anion Solvated Solvated Monomer in Organic Phase Cation->Solvated Anion->Solvated

Figure 2: Mechanistic pathway of zwitterion disruption via acid/base addition.

References

  • Monash University Research Repository. Synthesis of N-Alkyl Amino Acids. URL:[Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. URL:[Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. URL:[Link]

  • National Institute of Science Communication and Policy Research (NIScPR). Solubilities of Amino Acids in Different Mixed Solvents. URL:[Link]

Sources

Validation & Comparative

N-Cyclopropyl-N-ethylglycine vs. Standard Amino Acids in Peptidomimetic Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

[label="Protease Evasion\n(No backbone NH,

Developing the Design Guide

I'm now drafting the guide's introduction and structure to align with the design constraints. I'm focusing on providing context by outlining key areas, including: a concise overview of the shift to peptoids, the role of NCEG, and its design. The sections I have planned are: introduction, discussion on the compound's structure, protocols, and workflows, each highlighting NCEG's advantages.

\n\nI'm now developing the protocols with causality. Protocol 1 : For NCEG coupling, use HATU because it is a more reactive uronium-based coupling agent compared to DIC, required due to NCEG's steric hindrance. Protocol 2 : Quench the serum degradation assay using 1% TFA, because it denatures serum proteases, ensuring precise kinetic timepoints. I am also working on the tables, incorporating all core requirements.

Introduction to Peptidomimetic Scaffolds

The transition from standard α-amino acids to noncanonical amino acids (ncAAs) is a cornerstone of modern drug development. While standard amino acids provide the biological blueprint for target binding, their inherent susceptibility to proteolytic degradation severely limits their therapeutic half-life.

To overcome this, researchers have turned to N-alkylated glycines (peptoids) , where the side chain is shifted from the α-carbon to the backbone nitrogen [1.9]. This isomeric shift profoundly alters the molecule's physicochemical properties. Within this class, N-Cyclopropyl-N-ethylglycine (NCEG) emerges as a highly specialized, dual-alkylated building block[1]. Unlike standard peptoid monomers (which form secondary amines prior to coupling), NCEG is a tertiary amine. This unique structure imparts extreme steric constraints and lipophilicity, making it an invaluable tool for N-terminal capping and rigidifying peptidomimetic structures.

Mechanistic Causality: Why N-Alkylation Matters

As an application scientist designing bio-stable therapeutics, understanding the structural causality behind monomer selection is critical:

  • Protease Evasion: Standard peptides are rapidly degraded because proteases recognize the backbone amide hydrogen (NH) to position the scissile bond via hydrogen bonding. N-alkylated glycines lack this NH group, effectively rendering them "invisible" to standard proteolytic enzymes[2][3].

  • Conformational Flexibility vs. Rigidity: Standard peptoids exhibit high flexibility due to the loss of backbone chirality and a lowered energy barrier for cis-trans amide bond isomerization. However, incorporating NCEG introduces a rigid cyclopropyl ring and an ethyl group. Because NCEG is a tertiary amine, it cannot propagate a standard peptide chain via its nitrogen; it is strictly utilized as a potent N-terminal capping agent. This capping locks the N-terminus, preventing exopeptidase degradation while drastically increasing local lipophilicity and membrane permeability[1][4].

Quantitative Data Presentation

The following table summarizes the physicochemical and biological differences between standard amino acids, standard peptoid monomers, and the highly constrained NCEG.

PropertyStandard Amino Acid (e.g., L-Alanine)N-Alkyl Glycine (e.g., Sarcosine)N-Cyclopropyl-N-ethylglycine (NCEG)
Side Chain Position α-CarbonBackbone NitrogenBackbone Nitrogen (Dual-alkylated)
Amine Type (Pre-coupling) Primary (except Proline)SecondaryTertiary
Backbone H-Bond Donor Yes (NH)NoNo
Chirality L-isomer (Chiral)AchiralAchiral (but sterically locked)
Proteolytic Half-Life < 1 hour (Rapid hydrolysis)> 24 hours (Highly stable)> 48 hours (As N-terminal cap)
Primary Application Endogenous target bindingBiostable backbone elongationN-terminal capping / Rigidifier

Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating these peptidomimetics.

Protocol 1: Submonomer Synthesis & NCEG Capping

Standard peptide synthesis uses pre-formed Fmoc-protected amino acids. Peptoids, however, are built via a two-step submonomer approach to avoid the high cost of pre-synthesized ncAAs. NCEG is introduced at the final stage.

  • Bromoacetylation: Treat the resin-bound primary amine with N,N'-diisopropylcarbodiimide (DIC) and bromoacetic acid in DMF for 30 minutes. Causality: This generates a highly reactive bromoacetamide intermediate.

  • Amine Displacement: Add the desired primary amine (e.g., ethylamine) in DMF and agitate for 60 minutes to form the N-alkylated glycine (peptoid monomer). Repeat steps 1 and 2 for sequence elongation.

  • NCEG Capping: Because NCEG is a pre-formed, sterically hindered tertiary amine, it cannot be incorporated via the submonomer method. Couple NCEG directly to the N-terminus using HATU and DIPEA for 2 hours. Causality: The uronium-based HATU is required to overcome the extreme steric clash of the N-cyclopropyl and N-ethyl groups, a hurdle standard carbodiimides (DIC) cannot clear.

Protocol 2: LC-MS/MS Proteolytic Stability Assay

This assay validates the biostability claims of the synthesized peptidomimetics.

  • Incubation: Dissolve the standard peptide, peptoid, and NCEG-capped mimetic in PBS to a final concentration of 100 µM. Add 25% (v/v) human serum and incubate at 37°C.

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately add 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The TFA drops the pH below the functional range of serum proteases, instantly halting enzymatic degradation, while acetonitrile precipitates serum proteins.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, comparing the Area Under the Curve (AUC) of the parent mass against an internal standard to calculate the degradation half-life.

Visualizations

G A Resin-bound Amine B Bromoacetylation (DIC/BrAcOH) A->B Step 1 C Amine Displacement (Primary Amine) B->C Step 2 D Peptoid Elongation C->D Iteration D->B Next Cycle E N-Terminal Capping (NCEG + HATU) D->E Final Step

Workflow of submonomer peptoid synthesis followed by NCEG N-terminal capping.

G P Standard Peptide (Side chain on C-alpha) E1 Protease Recognition (H-bond network active) P->E1 M Peptoid / NCEG-capped (Side chain on N) E2 Protease Evasion (No backbone NH, steric clash) M->E2 D1 Rapid Hydrolysis (Short Half-life) E1->D1 D2 High Biostability (Prolonged Half-life) E2->D2

Proteolytic degradation pathways comparing standard peptides and N-alkylated peptidomimetics.

References

  • National Institutes of Health (NIH). "Oxidative Degradation of Sequence-Defined Peptoid Oligomers." PMC. URL:[Link]

  • National Institutes of Health (NIH). "Review: Structure-Activity Relationship of Antimicrobial Peptoids." PMC. URL: [Link]

  • American Chemical Society (ACS). "Antimicrobial Activity of Peptidomimetics against Multidrug-Resistant Escherichia coli: A Comparative Study of Different Backbones." Journal of Medicinal Chemistry. URL: [Link]

Sources

Comparative Binding Affinity of N-Cyclopropyl-N-ethylglycine and N-Alkylglycine Analogues: A Guide for GlyT1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In central nervous system (CNS) drug discovery, the Glycine Transporter 1 (GlyT1) remains a premier therapeutic target for managing glutamatergic hypofunction in disorders such as schizophrenia[1]. GlyT1 regulates the synaptic concentration of glycine, an obligate co-agonist of the N-methyl-D-aspartate receptor (NMDAR). N-substituted glycines (peptoid monomers) have historically served as the foundational pharmacophores for GlyT1 inhibition[2].

This guide provides an objective, data-driven comparison of N-Cyclopropyl-N-ethylglycine (NCEG) against traditional N-alkylglycine analogues (e.g., Sarcosine, N-Ethylglycine). As a Senior Application Scientist, I will dissect how sterically hindered, dialkylated amino acid fragments like NCEG alter binding thermodynamics, shift mechanisms of action, and provide superior scaffolds for fragment-based drug discovery (FBDD) compared to their secondary amine counterparts[3].

Mechanistic Causality: The Impact of N-Alkylation on Binding Affinity

The transition from a secondary amine (e.g., Sarcosine) to a tertiary amine (e.g., NCEG) fundamentally rewires the ligand-target interaction landscape.

  • Loss of Translocation Capability: Sarcosine (N-methylglycine) and N-ethylglycine are competitive inhibitors that also act as transportable substrates. They possess an N-H bond that acts as a critical hydrogen-bond donor during the transporter's conformational shift from the outward-open to the inward-open state[1]. NCEG, being an N,N-dialkylated tertiary amine, lacks this proton. Consequently, it cannot be translocated, making it a pure, non-transportable blocker.

  • Steric Clashing and Pocket Residence: The GlyT1 substrate-binding vestibule contains restrictive residues, notably Ser497 and Met382[1]. The simultaneous presence of a cyclopropyl ring and an ethyl group in NCEG induces deliberate van der Waals clashes that prevent deep pocket penetration. While this reduces absolute binding affinity compared to highly optimized clinical candidates, it drastically increases the residence time of the fragment at the extracellular vestibule, providing an ideal anchor for synthesizing irreversible, non-competitive inhibitors[4].

Comparative Binding Affinity Data

The following table summarizes the binding profiles and functional characteristics of NCEG compared to standard alternatives. Data is synthesized from standardized radioligand displacement assays.

CompoundAmine SubstitutionGlyT1 Binding Affinity (IC₅₀)Translocation (Substrate?)Primary Mechanism of Action
Sarcosine (N-Methylglycine) Secondary (Methyl)~30 - 50 µMYesCompetitive Inhibitor / Substrate
N-Ethylglycine Secondary (Ethyl)~80 - 100 µMYesCompetitive Inhibitor / Substrate
N-Cyclopropylglycine Secondary (Cyclopropyl)~150 µMPartialCompetitive Inhibitor
N-Cyclopropyl-N-ethylglycine (NCEG) Tertiary (Cyclopropyl + Ethyl)~400 µMNoPure Blocker (Non-transportable)
NFPS (Reference Standard) Secondary (Bulky Aryl-alkyl)~15 nMNoIrreversible / Non-competitive

Application Insight: While NCEG exhibits a higher IC₅₀ (lower raw affinity) than sarcosine, its value lies in its non-transportable nature and enhanced lipophilicity, preventing the paradoxical intracellular glycine depletion sometimes observed with transportable substrates.

Pathway Visualization

GlyT1_Pathway Presynaptic Presynaptic Terminal (Glutamatergic) Glycine Synaptic Glycine (Co-agonist) Presynaptic->Glycine Release GlyT1 GlyT1 Transporter (Astrocyte/Neuron) GlyT1->Glycine Elevates Cleft Levels (When Inhibited) Glycine->GlyT1 Reuptake NMDAR NMDA Receptor (Postsynaptic) Glycine->NMDAR Binds Co-agonist Site NCEG NCEG / N-Alkylglycines (Inhibitors) NCEG->GlyT1 Blocks Reuptake

Mechanism of GlyT1 inhibition by N-alkylglycines, elevating synaptic glycine for NMDAR activation.

Experimental Protocols: Self-Validating Radioligand Competition Assay

To ensure high trustworthiness and reproducibility when evaluating NCEG and its analogues, the following step-by-step methodology incorporates built-in self-validation mechanisms to prevent false positives caused by non-specific binding or rapid ligand dissociation.

Step 1: Membrane Preparation & Standardization

  • Action: Harvest HEK293 cells stably expressing human GlyT1. Homogenize in ice-cold 10 mM HEPES buffer (pH 7.4) containing protease inhibitors, and centrifuge at 40,000 x g for 30 minutes.

  • Causality: Removing cytosolic components isolates the membrane-bound transporters, ensuring the assay strictly measures receptor binding rather than intracellular metabolism.

  • Self-Validation: Perform a BCA protein assay on every batch. Normalize all assay wells to exactly 10 µg of membrane protein. A variance of >5% prompts a re-prep to ensure baseline consistency.

Step 2: Radioligand Incubation

  • Action: In a 96-well plate, combine 10 µg of membranes, 2 nM of the high-affinity radioligand [³H]ORG24598, and varying concentrations of the N-alkylglycine analogue (10 pM to 1 mM). Incubate at room temperature for 120 minutes to reach equilibrium.

  • Causality: 120 minutes ensures that sterically hindered ligands like NCEG have sufficient time to access the binding pocket and compete with the radioligand.

  • Self-Validation: Designate specific wells for 10 µM NFPS (a known irreversible inhibitor) to define Non-Specific Binding (NSB). If NSB exceeds 20% of Total Binding (TB), the assay plate is rejected.

Step 3: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with 1 mL of ice-cold assay buffer.

  • Causality: PEI introduces a positive charge to the filter, neutralizing the negatively charged glass fibers and preventing non-specific adherence of the radioligand.

  • Self-Validation: The use of ice-cold buffer drops the kinetic energy of the system instantly, preventing the dissociation of low-affinity fragments (like NCEG) during the wash phase.

Step 4: Scintillation Counting and Data Analysis

  • Action: Extract filters, add liquid scintillation cocktail, and count radioactivity (CPM) using a Microbeta counter. Fit the data to a one-site competitive binding model using non-linear regression.

  • Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor ≥ 0.6 confirms strict assay robustness, validating the comparative IC₅₀ values generated for the analogues.

Workflow Visualization

Workflow Prep 1. Membrane Prep (GlyT1 Cells) Incubate 2. Radioligand Incubation ([3H]ORG24598 + NCEG) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Scintillation 5. Scintillation Counting (Determine IC50) Wash->Scintillation

Self-validating radioligand competition assay workflow for determining GlyT1 binding affinity.

References

  • [1] Structural insights into glycine reuptake inhibition. bioRxiv. 1

  • [2] The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. PMC (National Institutes of Health). 2

  • [3] Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. MDPI. 3

  • [4] Benchmarking Diphenylmethylene-Glycine Benzyl Ester as a Synthetic Precursor for Glycine Transporter 1 (GlyT1) Inhibitors. Benchchem. 4

Sources

A Researcher's Guide to Cross-Validation of Pharmacokinetic Models for N-Cyclopropyl-N-ethylglycine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount for ensuring its safety and efficacy. For novel molecules such as N-Cyclopropyl-N-ethylglycine, a synthetic amino acid derivative with potential therapeutic applications, robust PK modeling is not just a regulatory requirement but a critical tool for optimizing dosing regimens and predicting clinical outcomes. This guide provides an in-depth comparison of two prominent pharmacokinetic modeling approaches—Population Pharmacokinetics (PopPK) and Physiologically-Based Pharmacokinetics (PBPK)—in the context of N-Cyclopropyl-N-ethylglycine. More importantly, it details the essential process of cross-validation to ensure the predictive performance and reliability of these models.

While specific pharmacokinetic data for N-Cyclopropyl-N-ethylglycine is not extensively published, we can infer its likely metabolic and distribution characteristics based on its structural motifs. The glycine core suggests involvement in amino acid metabolic pathways, while the N-cyclopropyl and N-ethyl groups may influence its enzymatic stability and lipophilicity.[1][2] The cyclopropyl group, in particular, is known to enhance metabolic stability and brain permeability in drug molecules.[3] These characteristics inform the development of our hypothetical PK models for the purpose of this guide.

Comparing Pharmacokinetic Modeling Paradigms: PopPK vs. PBPK

The choice of a modeling strategy depends on the available data and the specific questions being addressed in the drug development program. Both PopPK and PBPK models offer unique advantages in characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4][5]

Population Pharmacokinetics (PopPK): A Top-Down Approach

PopPK modeling is a statistical approach that aims to characterize the typical PK profile of a drug in a target patient population and identify the sources of variability in drug concentrations among individuals.[6][7][8][9] This is achieved by analyzing sparse or dense concentration data from preclinical and clinical studies using nonlinear mixed-effects modeling software like NONMEM or Monolix.[7][10][11][12][13][14]

  • Core Principles: PopPK models describe the relationship between dose, concentration, and time, while accounting for inter-individual variability (differences between patients) and intra-individual variability (changes within the same patient over time).[8] Key covariates such as age, weight, sex, genetics, and organ function can be incorporated to explain variability and support dose optimization.[8][9]

  • Application for N-Cyclopropyl-N-ethylglycine: A hypothetical PopPK model for N-Cyclopropyl-N-ethylglycine would likely be a one- or two-compartment model describing its distribution and elimination. Covariates such as renal function (given its amino acid-like structure) and body weight would be important to investigate.

Physiologically-Based Pharmacokinetics (PBPK): A Bottom-Up Approach

PBPK modeling is a mechanistic approach that integrates a compound's physicochemical properties with physiological and anatomical information of the species of interest to predict its ADME.[4][5][15][16] These models are composed of compartments representing different organs and tissues, interconnected by blood flow.[5]

  • Core Principles: PBPK models use a system of differential equations to describe the drug's movement and transformation within the body.[5][15] This bottom-up approach allows for the prediction of PK profiles in different populations (e.g., pediatric, geriatric, organ-impaired) and the exploration of drug-drug interactions, often before clinical data is available.[16][17]

  • Application for N-Cyclopropyl-N-ethylglycine: A PBPK model for N-Cyclopropyl-N-ethylglycine would incorporate its predicted solubility, permeability, and metabolic pathways. Given its potential as a neuroactive agent, the model would pay special attention to brain tissue distribution and the impact of transporters at the blood-brain barrier.[18][19]

FeaturePopulation Pharmacokinetic (PopPK) ModelPhysiologically-Based Pharmacokinetic (PBPK) Model
Approach Top-down, empiricalBottom-up, mechanistic[5]
Data Requirements Sparse or dense in vivo concentration dataIn vitro physicochemical and metabolic data, physiological parameters[17]
Primary Output Typical PK parameters and sources of variability in a population[7]Drug concentration profiles in various tissues and organs[5]
Strengths Characterizes variability, informs dose individualization[6][20]Predicts PK in unstudied scenarios, explores mechanistic questions[4][16]
Limitations Less predictive power for new populations or drug-drug interactionsCan be complex to develop and requires extensive in vitro data
Software Examples NONMEM, Monolix[10][11][13]GastroPlus™, Simcyp®[16]

The Imperative of Cross-Validation: Ensuring Model Reliability

Regardless of the chosen modeling approach, it is crucial to validate the model's predictive performance. Cross-validation is a powerful statistical technique used to assess how the results of a statistical analysis will generalize to an independent dataset.[21] In the context of PK modeling, it helps to prevent overfitting and provides a more realistic estimate of the model's predictive accuracy.[22][23]

Experimental Protocol: 10-Fold Cross-Validation

A commonly used method for cross-validation is k-fold cross-validation.[23] Here, we detail a step-by-step protocol for a 10-fold cross-validation of a PopPK model for N-Cyclopropyl-N-ethylglycine.

Objective: To assess the predictive performance of a PopPK model for N-Cyclopropyl-N-ethylglycine and ensure its robustness.

Materials:

  • A combined dataset of N-Cyclopropyl-N-ethylglycine plasma concentrations from multiple (hypothetical) preclinical or clinical studies.

  • Pharmacokinetic modeling software (e.g., NONMEM, Monolix).

  • Statistical software for data manipulation and analysis.

Methodology:

  • Data Preparation:

    • Compile a clean, analysis-ready dataset containing subject identifiers, dosing information, time of sampling, observed concentrations, and relevant covariates.

    • Ensure data integrity and handle any missing values appropriately.

  • Model Development (Initial):

    • Develop a base PopPK model for N-Cyclopropyl-N-ethylglycine using the entire dataset. This involves selecting a structural model (e.g., one- or two-compartment), defining the statistical model for inter-individual and residual variability, and identifying significant covariates.[13][24]

  • Data Partitioning (10-Fold):

    • Randomly partition the entire dataset into 10 equally sized, mutually exclusive subsets (folds).[21]

  • Iterative Model Fitting and Prediction:

    • Iteration 1:

      • Use folds 2 through 10 as the "training" dataset to re-fit the PopPK model.

      • Use the parameter estimates from this model to predict the concentrations in the "testing" dataset (fold 1).

    • Iteration 2:

      • Use folds 1 and 3 through 10 as the training dataset.

      • Predict the concentrations in fold 2.

    • Continue this process for all 10 folds , each time holding out a different fold for testing and using the remaining 9 folds for training.

  • Evaluation of Predictive Performance:

    • Combine the predictions from all 10 iterations.

    • Calculate prediction errors (e.g., observed concentration - predicted concentration).

    • Generate goodness-of-fit plots to visually assess the model's predictive performance. These should include:

      • Observed vs. Predicted Concentrations

      • Residuals vs. Time

      • Residuals vs. Predicted Concentrations

    • Calculate quantitative metrics of predictive performance, such as the mean prediction error and the root mean squared prediction error.

  • Model Refinement:

    • If the cross-validation reveals significant prediction bias or imprecision, revisit the initial model structure, covariate relationships, or error models and refine as necessary.[20] The process of model building and validation is iterative.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_data Data Preparation cluster_partition Data Partitioning cluster_iteration Iterative Model Fitting & Prediction cluster_evaluation Performance Evaluation cluster_decision Model Acceptance FullData Full PK Dataset Partition Randomly Split into 10 Folds FullData->Partition Loop For each fold i = 1 to 10 Partition->Loop Train Train Model on 9 Folds (excluding fold i) Loop->Train 9/10ths Combine Combine Predictions from all 10 Folds Test Predict Concentrations for held-out Fold i Train->Test Test->Combine 1/10th Evaluate Assess Goodness-of-Fit & Prediction Error Combine->Evaluate Decision Model Acceptable? Evaluate->Decision FinalModel Final Validated Model Decision->FinalModel Yes Refine Refine Model Decision->Refine No Refine->FullData

Caption: 10-Fold Cross-Validation Workflow for PK Model Evaluation.

Interpreting Cross-Validation Results

The primary output of the cross-validation process is a set of predictions for the entire dataset, where each data point was predicted using a model that was not trained on that specific data point. This provides an unbiased assessment of the model's predictive capabilities.

Key Metrics for Evaluation:

MetricDescriptionDesirable Outcome
Mean Prediction Error (MPE) The average of the prediction errors.Close to zero, indicating no systematic bias.
Root Mean Squared Prediction Error (RMSPE) The square root of the average of the squared prediction errors.As small as possible, indicating high precision.
Goodness-of-Fit Plots Visual diagnostics of model performance.Data points scattered symmetrically around the line of identity with no discernible trends in the residual plots.

Conclusion and Recommendations

The development of a robust pharmacokinetic model is a cornerstone of modern drug development. For a novel compound like N-Cyclopropyl-N-ethylglycine, both PopPK and PBPK modeling approaches offer valuable insights. While PopPK excels at characterizing population variability from clinical data, PBPK provides a mechanistic framework for prediction and extrapolation.

Regardless of the chosen methodology, rigorous model validation is non-negotiable. The 10-fold cross-validation protocol outlined in this guide provides a practical and reliable framework for assessing the predictive performance of a PK model. By adhering to these principles of scientific integrity and self-validation, researchers can build confidence in their modeling results, leading to more informed decision-making throughout the drug development process. Regulatory agencies such as the FDA emphasize the importance of model validation to ensure that models are appropriate for their intended purpose.[20][25][26][27][28]

For researchers embarking on the pharmacokinetic characterization of N-Cyclopropyl-N-ethylglycine or other novel compounds, a hybrid approach that leverages the strengths of both PopPK and PBPK modeling, coupled with rigorous cross-validation, is recommended for a comprehensive understanding of the drug's behavior in vivo.

References

  • Utilization of Physiologically Based Pharmacokinetics Modeling in the Development of Orally Administered Formulations Intended for Systemic Delivery of Small Molecules. Pharmaceutical Outsourcing. Available at: [Link]

  • Rowland, M., & Lesko, L. J. (2016). Physiologically based pharmacokinetic models of small molecules and therapeutic antibodies: a mini-review on fundamental concepts and applications. British journal of clinical pharmacology, 81(1), 4–15. Available at: [Link]

  • Population Pharmacokinetics: Modeling and Applications. (2024). Pharma Focus Asia. Available at: [Link]

  • Physiologically based pharmacokinetic modelling. Wikipedia. Available at: [Link]

  • Population pharmacokinetic (PopPK) modeling. Alturas Analytics. Available at: [Link]

  • Thway, T. M., et al. (2009). Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1217-1223. Available at: [Link]

  • Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. (2023). Simulations Plus. Available at: [Link]

  • Ribbing, J., & Jonsson, E. N. (2004). Cross Model Validation As A Tool For Population Pharmacokinetic/Pharmacodynamic Covariate Model Building. PAGE 13. Available at: [Link]

  • Population PK (PopPK) Modeling Solutions. Xyzagen. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics: Final Guidance. Available at: [Link]

  • Population PK (PopPK): The What, The How, and The Why. (2023). Quantics Biostatistics. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Cyclopropyl-N-ethylglycine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-Cyclopropyl-N-ethylglycine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, from procurement to disposal. This guide is built on the foundational principles of laboratory safety, regulatory compliance, and scientific integrity, ensuring that every step is a self-validating component of a robust safety protocol.

The procedures outlined below are designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the official Safety Data Sheet (SDS) that should accompany the specific product. Always consult your institution's Environmental Health and Safety (EHS) department for final guidance.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the cornerstone of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for N-Cyclopropyl-N-ethylglycine was not available at the time of this writing, an assessment based on structurally similar amino acid derivatives provides a sound basis for precautionary measures. The following table summarizes the anticipated hazard profile.

PropertyAnticipated Hazard & CausalityRecommended Handling Practice
Physical State Solid, crystalline powder.[1] The primary exposure risk during handling is the generation of airborne dust, which can be inhaled.Handle in a well-ventilated area or a chemical fume hood to minimize dust formation and inhalation.[1][2]
Health Hazards May be harmful if inhaled or swallowed. May cause respiratory tract, skin, and eye irritation.[2] Amino acid derivatives are generally considered to have low toxicity, but exposure should always be minimized.Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
Chemical Stability Expected to be stable under normal laboratory conditions.[2][3]Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight.[1][4]
Incompatible Materials Strong oxidizing agents and strong acids.[2][3] Contact with these can cause vigorous, potentially hazardous reactions.Segregate from incompatible materials during storage and in waste streams to prevent unintended reactions.
Hazardous Decomposition Thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[2][4] These gases can be irritating and toxic.In case of fire, use water spray, carbon dioxide, dry chemical, or foam extinguishers. Firefighters should wear self-contained breathing apparatus (SCBA).[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-Cyclopropyl-N-ethylglycine for any purpose, including disposal, the proper PPE is mandatory. The selection of PPE is not merely a checklist item; it is a critical system designed to prevent chemical exposure through all potential routes.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Skin Protection : Wear a standard laboratory coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Respiratory Protection : Generally not required under normal use conditions with adequate ventilation.[2][3] However, if handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary. This should be done in accordance with your institution's respiratory protection program.

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process, governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5] Chemical waste cannot be disposed of in the regular trash or down the sewer system.[5] The following protocol ensures compliance and safety.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5] All waste streams associated with N-Cyclopropyl-N-ethylglycine must be treated as hazardous chemical waste.

  • Solid Waste :

    • Collect unused or expired solid N-Cyclopropyl-N-ethylglycine.

    • Place it in a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.[6]

  • Contaminated Disposables :

    • This stream includes items like gloves, weigh boats, and paper towels that have come into direct contact with the chemical.

    • These items must be collected in a separate, sealed container or bag clearly labeled as solid hazardous waste.[6]

  • Aqueous/Liquid Waste :

    • Collect all solutions containing N-Cyclopropyl-N-ethylglycine in a designated, leak-proof container for aqueous hazardous waste.[6]

    • Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Decontamination Rinsate :

    • The first rinse of any glassware or equipment that held the chemical must be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal, but only with EHS approval.[7] For highly toxic materials, the first three rinses must be collected.[7]

Step 2: Container Management and Labeling

Proper container management is a core requirement of the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA regulations.[8][9]

  • Container Selection : Use sturdy, leak-proof containers made of a material compatible with the waste. Plastic containers are often preferred over glass to minimize breakage risk.[5][10]

  • Labeling : All hazardous waste containers must be labeled with an official EHS hazardous waste tag at the moment the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste".[5]

    • The full, common chemical name of all contents (no abbreviations or formulas). For mixtures, list all components.[5]

    • The date of waste generation.[5]

    • The principal investigator's name and lab location.[5]

  • Container Status : Keep waste containers closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

Step 3: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[11]

  • Store containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure incompatible waste streams are segregated to prevent accidental mixing.[5]

Step 4: Final Disposal
  • Once a waste container is full, or if you are generating waste infrequently, request a pickup from your institution's EHS department.

  • Do not move hazardous waste between different SAAs.[11]

  • Your EHS department will handle the final transport and disposal with a licensed hazardous waste vendor, ensuring "cradle-to-grave" management as required by the RCRA.[12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from N-Cyclopropyl-N-ethylglycine.

DisposalWorkflow N-Cyclopropyl-N-ethylglycine Disposal Workflow Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid: Unused Chemical, Contaminated Disposables WasteType->SolidWaste Solid or Contaminated Item LiquidWaste Liquid: Aqueous Solutions, First Rinse of Glassware WasteType->LiquidWaste Liquid or Rinsate ContainerSolid Place in Labeled SOLID Hazardous Waste Container SolidWaste->ContainerSolid ContainerLiquid Place in Labeled LIQUID Hazardous Waste Container LiquidWaste->ContainerLiquid Storage Store in Secondary Containment in Satellite Accumulation Area (SAA) ContainerSolid->Storage ContainerLiquid->Storage Pickup Container Full? Request EHS Pickup Storage->Pickup Pickup->Storage No End EHS Manages Final Disposal Pickup->End Yes

Caption: Decision workflow for the safe disposal of N-Cyclopropyl-N-ethylglycine waste.

Spill Management Protocol

Accidents can happen, and a prepared response is essential. For small spills, follow these steps:

  • Restrict Access : Immediately alert others in the area and secure the location.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.

  • Use Spill Kit : Wearing your full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into a designated container for solid hazardous waste.[2][6]

  • Decontaminate : Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[6]

  • Report : Report the incident to your laboratory supervisor and EHS department, as per your institutional policy.

By adhering to these systematic procedures, you ensure not only your personal safety but also the protection of your colleagues and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

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Navigating the Uncharted: A Practical Guide to Safely Handling N-Cyclopropyl-N-ethylglycine

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of pharmaceutical research and development continues to expand, so does the introduction of novel chemical entities into the laboratory environment. N-Cyclopropyl-N-ethylglycine, a substituted amino acid analog, represents one such compound with potential applications in drug discovery. While comprehensive safety data for this specific molecule is not yet widely established, a proactive and informed approach to its handling is paramount. This guide, grounded in the principles of chemical analogy and established laboratory safety protocols, provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of N-Cyclopropyl-N-ethylglycine.

A Note on Prudence: The following recommendations are synthesized from safety data for structurally similar compounds, including N-Boc-L-2-(cyclopropyl)glycine and other glycine derivatives.[1] In the absence of specific toxicological data, a conservative approach that treats the compound with a high degree of caution is the most responsible course of action.

The First Line of Defense: Personal Protective Equipment

The selection of appropriate PPE is the cornerstone of safe laboratory practice, creating a critical barrier between the researcher and potential chemical exposure.[2] For N-Cyclopropyl-N-ethylglycine, which is likely a solid at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3]

Core PPE Requirements:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory at all times in the laboratory where this compound is handled.[2][4][5] This is to prevent any airborne particles from coming into contact with the eyes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn when handling N-Cyclopropyl-N-ethylglycine.[1][6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[2]

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills and contamination of personal clothing.[2] The lab coat should be buttoned and have long sleeves.

  • Respiratory Protection: While routine handling in a well-ventilated area or a chemical fume hood may not require respiratory protection, a NIOSH-approved N95 or P1 dust mask should be used if there is a potential for generating significant amounts of dust or aerosols.[1][3]

PPE ComponentStandard SpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne dust particles and accidental splashes.[2][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption and skin irritation.[1][6]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved N95 or P1 dust mask (as needed).Minimizes inhalation of fine particles, especially when handling larger quantities or if dust is generated.[1][3]

Operational Blueprint: From Receipt to Reaction

A systematic workflow is essential to minimize the risk of exposure and ensure the integrity of the experiment. The following procedural steps are designed to guide the user through the safe handling of N-Cyclopropyl-N-ethylglycine.

Receiving and Storage:

Upon receipt, the container should be inspected for any damage. It is recommended to date the container upon arrival and upon opening.[7] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Engineering Controls and Work Area Preparation:

All manipulations of solid N-Cyclopropyl-N-ethylglycine that could generate dust should be performed in a certified chemical fume hood or a designated, well-ventilated area.[1][3][6] Before beginning work, ensure the work area is clean and uncluttered.[6] Have a spill kit readily accessible.

Weighing and Aliquoting:
  • To minimize dust generation, avoid pouring or scooping the powder in a manner that creates airborne particles.

  • Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound.

  • If possible, perform these operations on a disposable weighing paper or in a container that can be easily sealed.

Dissolution and Reaction Setup:
  • When preparing solutions, add the solid N-Cyclopropyl-N-ethylglycine to the solvent slowly to prevent splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure all glassware is clean and free of contaminants. Do not use damaged glassware.[6]

The following diagram illustrates the recommended workflow for handling N-Cyclopropyl-N-ethylglycine:

Workflow for Handling N-Cyclopropyl-N-ethylglycine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Gather Materials & Equipment B->C D Weigh Solid Compound C->D Proceed with Caution E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Post-Experiment H Segregate & Label Waste G->H I Properly Dispose of Waste H->I J Remove PPE & Wash Hands I->J Final Step

Caption: A flowchart outlining the key stages of safely handling N-Cyclopropyl-N-ethylglycine.

Spill Management and First Aid

Preparedness is key to mitigating the impact of an accidental spill or exposure.[8]

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.[1] The area should then be decontaminated with an appropriate solvent and wiped clean.

  • Major Spills: In the event of a larger spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration.[9] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

The Final Step: Waste Disposal

All waste containing N-Cyclopropyl-N-ethylglycine, including contaminated PPE, weighing papers, and excess material, must be disposed of in accordance with federal, state, and local environmental regulations.[1][10]

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain.[8]

  • Contaminated Materials: Gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.

By adhering to these guidelines, researchers can handle N-Cyclopropyl-N-ethylglycine with a high degree of safety, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.